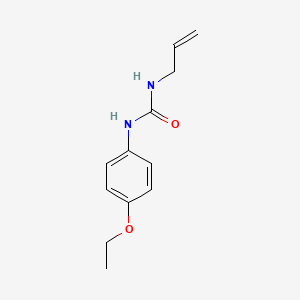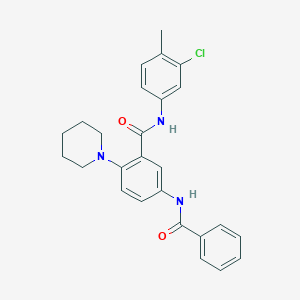
N-allyl-N'-(4-ethoxyphenyl)urea
Vue d'ensemble
Description
N-allyl-N'-(4-ethoxyphenyl)urea, also known as AEPU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. AEPU is a member of the urea family, which is widely used in the pharmaceutical industry for its diverse biological activities. AEPU has been synthesized through a simple and efficient method and has been studied for its various properties and applications.
Mécanisme D'action
N-allyl-N'-(4-ethoxyphenyl)urea exerts its biological activity through the inhibition of PTP1B. PTP1B is a negative regulator of insulin signaling, and its inhibition results in improved insulin sensitivity and glucose uptake. N-allyl-N'-(4-ethoxyphenyl)urea has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, N-allyl-N'-(4-ethoxyphenyl)urea has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, which is an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-allyl-N'-(4-ethoxyphenyl)urea has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of glucose and insulin in diabetic animal models, indicating its potential as a therapeutic agent for the treatment of type 2 diabetes. N-allyl-N'-(4-ethoxyphenyl)urea has also been found to reduce the levels of inflammatory cytokines and prostaglandins, indicating its potential as an anti-inflammatory and analgesic agent. In addition, N-allyl-N'-(4-ethoxyphenyl)urea has been found to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-N'-(4-ethoxyphenyl)urea has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. It exhibits potent biological activity at low concentrations, making it a cost-effective reagent. However, N-allyl-N'-(4-ethoxyphenyl)urea has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous systems. It also has a short half-life, which requires frequent dosing in in vivo experiments.
Orientations Futures
N-allyl-N'-(4-ethoxyphenyl)urea has several potential future directions for scientific research. It can be further studied for its potential as a therapeutic agent for the treatment of type 2 diabetes and obesity. It can also be studied for its potential as an anti-inflammatory and analgesic agent. Furthermore, N-allyl-N'-(4-ethoxyphenyl)urea can be studied for its potential as an anticancer agent. In addition, the synthesis method of N-allyl-N'-(4-ethoxyphenyl)urea can be optimized for large-scale production, making it more accessible for scientific research.
Applications De Recherche Scientifique
N-allyl-N'-(4-ethoxyphenyl)urea has been studied for its various applications in scientific research. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-allyl-N'-(4-ethoxyphenyl)urea has also been studied for its anti-inflammatory and analgesic properties. In addition, N-allyl-N'-(4-ethoxyphenyl)urea has been found to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a therapeutic target for the treatment of type 2 diabetes and obesity.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-prop-2-enylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-9-13-12(15)14-10-5-7-11(8-6-10)16-4-2/h3,5-8H,1,4,9H2,2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUJXYXAJLAEIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-morpholinyl)-8-(phenylsulfonyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B4664920.png)
![4-[2-(3,5-dichloro-4-hydroxybenzoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B4664927.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4664940.png)
![2-benzyl-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4664947.png)
![2-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]thio}pyridine](/img/structure/B4664967.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B4664974.png)
![3,5-dimethoxy-N-[phenyl(3-pyridinyl)methyl]benzamide](/img/structure/B4664979.png)
![5-{[(2,3-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4664983.png)
![3-(3-chlorophenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4664988.png)


![benzyl {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B4665001.png)
![1-[3-(dimethylamino)propyl]-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B4665003.png)